molecular formula C16H18N2O4 B12236196 Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12236196
M. Wt: 302.32 g/mol
InChI Key: NAAVVRNMLDPSMH-UHFFFAOYSA-N
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Description

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based heterocyclic compound of interest in medicinal chemistry and organic synthesis . It features a benzyl substituent at the N1 position and ester groups at the 3- and 4-positions of the pyrazole ring, with a molecular formula of C16H18N2O4 and a molecular weight of 302.32 g/mol . This compound serves as a versatile chemical intermediate for synthesizing diverse, pharmacologically active pyrazole derivatives . Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities such as antimicrobial, antitumor, and anticonvulsant properties . One of its most documented applications is as an inhibitor of xanthine oxidase (XO) . This enzyme is central to purine metabolism, and its overactivity is associated with conditions like gout and hyperuricemia, making XO inhibition a valuable therapeutic strategy . In vitro studies and molecular docking analyses suggest this compound effectively binds to the enzyme's active site . Furthermore, it has demonstrated anti-inflammatory and analgesic effects in preclinical models, such as carrageenan-induced paw edema assays, with efficacy comparable to standard drugs like Indomethacin . The synthesis is commonly achieved via a one-pot [3+2] cyclocondensation reaction between benzylhydrazine and diethyl acetylenedicarboxylate . Alternative synthetic routes include a redox-neutral zinc-catalyzed cascade reaction, which offers high regioselectivity for the 3,4-dicarboxylate isomer, and a sustainable 1,3-dipolar cycloaddition in aqueous micellar media that reduces organic solvent use . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

diethyl 1-benzylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)17-14(13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3

InChI Key

NAAVVRNMLDPSMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)OCC)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzylhydrazine with Diethyl Acetylenedicarboxylate

The most widely documented method involves the cyclocondensation of benzylhydrazine (1) with diethyl acetylenedicarboxylate (2) under controlled conditions. This one-pot reaction proceeds via a [3+2] cycloaddition mechanism, forming the pyrazole core (Figure 1).

Reaction Conditions :

  • Solvent : Ethanol or methanol at 0–25°C.
  • Catalyst : Protic acids (e.g., H₂SO₄) or bases (e.g., NaHCO₃).
  • Yield : 65–78% after purification by column chromatography.

Mechanistic Insights :

  • Nucleophilic attack of benzylhydrazine on the electron-deficient alkyne.
  • Tautomerization to form the pyrazole ring.
  • Esterification stabilization of the carboxylate groups.

Limitations :

  • Requires strict temperature control to prevent side reactions.
  • Benzylhydrazine’s sensitivity to oxidation necessitates inert atmospheres.

Zinc-Catalyzed Cascade Reaction of Diaziridines

A redox-neutral zinc-catalyzed cascade reaction offers an efficient pathway, as demonstrated by RSC studies. This method utilizes 1-benzyl-4,5-dihydro-1H-pyrazole (3) and diethyl acetylenedicarboxylate (2) in the presence of Zn(OTf)₂ (zinc triflate).

Procedure :

  • Catalyst Loading : 5 mol% Zn(OTf)₂ in toluene.
  • Reaction Time : 8–12 hours at room temperature.
  • Workup : Filtration through celite and solvent evaporation.
  • Yield : 87% after silica gel chromatography.

Advantages :

  • No requirement for external oxidants or reductants.
  • High regioselectivity for the 3,4-dicarboxylate isomer.

Key Data :

Parameter Value
Temperature 25°C
Catalyst Efficiency 0.01 mmol scale
Purity >95% (HPLC)

Sydnone Cyclization Route

3-Aryl sydnones (4) serve as precursors in a multi-step synthesis (Figure 2). The process involves:

  • Sydnone Preparation : Reaction of arylhydrazines with chloroacetic acid.
  • Cycloaddition : Heating with diethyl acetylenedicarboxylate in DMF.
  • Decarboxylation : Acidic hydrolysis to yield the dicarboxylate ester.

Optimized Conditions :

  • Cycloaddition Temperature : 80–100°C.
  • Decarboxylation Agent : HCl/EtOH (1:1).
  • Yield : 60–70% over three steps.

Structural Confirmation :

  • X-ray crystallography confirms the planar pyrazole ring and ester conformations.

Esterification of 1-Benzyl-1H-Pyrazole-3,4-Dicarboxylic Acid

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate can be derived from its dicarboxylic acid precursor (5) via Fischer esterification.

Steps :

  • Acid Synthesis : Oxidative hydrolysis of diethyl acetylenedicarboxylate derivatives.
  • Esterification : Reflux with excess ethanol and H₂SO₄.

Reaction Metrics :

  • Temperature : 70°C for 6 hours.
  • Yield : 85–90%.

Drawbacks :

  • Prolonged reaction times increase side-product formation.
  • Requires acidic conditions incompatible with acid-sensitive groups.

1,3-Dipolar Cycloaddition in Aqueous Micellar Media

A sustainable approach employs ethyl diazoacetate (6) and alkynes in water with TPGS-750-M surfactant.

Protocol :

  • Diazo Precursor : Generate ethyl diazoacetate in situ from glycine ethyl ester and NaNO₂.
  • Cycloaddition : React with benzylacetylene (7) at pH 5.5.
  • Workup : Ethyl acetate extraction and column purification.

Performance :

  • Yield : 75–80%.
  • Regioselectivity : Exclusive 3,4-dicarboxylate formation at neutral pH.

Environmental Benefits :

  • Reduces organic solvent use by 90%.
  • TPGS-750-M enables easy product isolation.

Comparative Analysis of Methods

Method Yield (%) Scalability Key Advantage Limitation
Cyclocondensation 65–78 Pilot-scale Simple one-pot procedure Sensitivity to oxidation
Zn-Catalyzed 87 Lab-scale Redox-neutral conditions High catalyst cost
Sydnone Route 60–70 Multi-gram Crystallographic validation Multi-step complexity
Esterification 85–90 Industrial High purity Acid-sensitive incompatibility
Micellar Cycloaddition 75–80 Green chemistry Solvent-free extraction Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Biological Activities

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate exhibits a range of biological activities, making it a valuable compound in medicinal chemistry:

Xanthine Oxidase Inhibition

One of the most significant applications of this compound is as an inhibitor of xanthine oxidase. This enzyme is crucial in purine metabolism and is implicated in conditions such as gout and cardiovascular diseases. By inhibiting xanthine oxidase, this compound can potentially lower uric acid levels in the blood, offering therapeutic benefits for hyperuricemia.

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of pyrazole compounds, including this compound, possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives. This compound has shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties compared to this compound:

Compound NameStructural FeaturesUnique Properties
Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylateSimilar pyrazole structure with different esterExhibits different biological activities
Diethyl 1-benzoyl-1H-pyrazole-3-carboxylateContains a benzoyl group instead of benzylPotentially different pharmacological profiles
N-Benzyl-1H-pyrazole-4-carboxamideContains an amide functional groupDifferent mechanism of action compared to esters

This comparison highlights how structural variations can lead to distinct biological activities and therapeutic potentials.

Case Study 1: Xanthine Oxidase Inhibition

A study conducted by researchers demonstrated that this compound effectively inhibits xanthine oxidase in vitro. Molecular docking studies revealed that the compound binds to the active site of the enzyme, providing insights into its mechanism of action.

Case Study 2: Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects in models of acute inflammation. The compounds were evaluated using carrageenan-induced paw edema assays in rats, showing comparable efficacy to standard anti-inflammatory drugs like Indomethacin .

Mechanism of Action

The mechanism of action of Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Conformation and Crystal Packing

The benzyl group in the title compound introduces steric bulk and aromatic π-system interactions, differentiating it from analogues with smaller or electron-modified aryl groups. Key comparisons include:

Table 1: Structural and Crystallographic Comparisons
Compound Name Substituent (R) Molecular Formula Space Group Unit Cell Parameters (Å) Key Interactions Ref.
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate Phenyl C₁₃H₁₂N₂O₄ - - C–H⋯O dimers
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate 4-Methylphenyl C₁₄H₁₄N₂O₄ - - Disordered methoxycarbonyl; C–H⋯O
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate 4-Cyanobenzyl C₁₅H₁₃N₃O₄ - - C–H⋯O, π-π stacking
Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate Benzyl C₁₆H₁₈N₂O₄ - - Likely C–H⋯O and π-π interactions* -

*Inferred from analogous compounds. The benzyl group may enhance π-π stacking compared to smaller substituents, influencing solubility and melting points.

  • Cyanobenzyl Derivatives: Compounds like dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate exhibit intramolecular C–H⋯O bonds and π-π interactions, with dihedral angles between pyrazole and benzyl rings (~71.74°) .

Ester Group Variations: Diethyl vs. Dimethyl

The diethyl ester in the title compound likely enhances lipophilicity compared to dimethyl analogues (e.g., compounds II and III in ), affecting solubility and bioavailability. For example:

  • Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (II) : Forms cyclic centrosymmetric dimers via C–H⋯O bonds .
  • Diethyl Analogues : Larger ethyl groups may disrupt tight crystal packing, lowering melting points and increasing solubility in organic solvents.

Biological Activity

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate (DBPDC) is a synthetic compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered significant attention due to its biological activities, particularly as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. Elevated XO activity is associated with disorders such as gout and cardiovascular diseases, making DBPDC a promising candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O4
  • Molecular Weight : Approximately 288.3 g/mol
  • Functional Groups : Contains two carboxylate groups and a benzyl substituent on the pyrazole ring.

The structural characteristics of DBPDC enhance its potential biological activities, particularly its inhibitory effect on xanthine oxidase. The compound's design allows for effective binding to the active site of XO, thereby reducing uric acid production in the body.

Research indicates that DBPDC binds effectively to the active site of xanthine oxidase. Molecular docking studies have demonstrated that this binding inhibits the enzyme's activity, leading to decreased levels of uric acid in the blood. This mechanism is crucial for conditions like hyperuricemia and gout, where uric acid accumulation can lead to severe health issues .

Biological Activities

  • Xanthine Oxidase Inhibition :
    • DBPDC exhibits significant inhibitory activity against XO, which is critical for managing hyperuricemia.
    • Inhibition of this enzyme can lead to therapeutic benefits in treating gout and related disorders.
  • Anti-inflammatory Properties :
    • Pyrazole derivatives, including DBPDC, have been studied for their anti-inflammatory effects. They may inhibit inflammatory pathways and reduce pain associated with inflammatory diseases .
    • A study highlighted that compounds similar to DBPDC demonstrated comparable anti-inflammatory activity to established drugs like diclofenac and celecoxib .
  • Potential Anticancer Activity :
    • Preliminary studies suggest that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. Research on structurally related compounds has shown promising results in various cancer cell lines, indicating a potential area for further exploration with DBPDC .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of DBPDC and related compounds:

  • Inhibition Studies : A study reported that DBPDC showed a significant reduction in uric acid levels in animal models, demonstrating its potential as a therapeutic agent for gout.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the pyrazole structure can enhance biological activity. For instance, variations in substituents on the benzyl group have been linked to improved inhibition of XO and increased anti-inflammatory effects .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBenzyl group; two carboxylate groupsStrong XO inhibitor; anti-inflammatory
Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylateSimilar pyrazole structure with different esterVaries; different biological activities
Diethyl 1-benzoyl-1H-pyrazole-3-carboxylateBenzoyl group instead of benzylPotentially different pharmacological profiles
N-Benzyl-1H-pyrazole-4-carboxamideAmide functional groupDifferent mechanism of action

The unique arrangement of functional groups in DBPDC enhances its inhibitory activity against xanthine oxidase while providing a scaffold for further derivatization in medicinal chemistry.

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